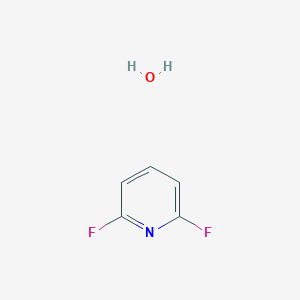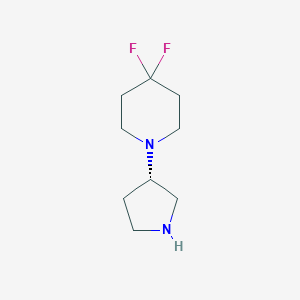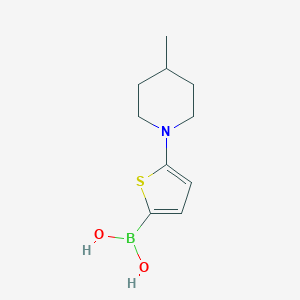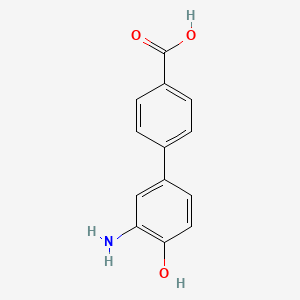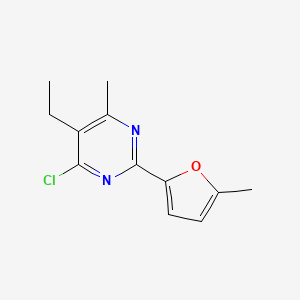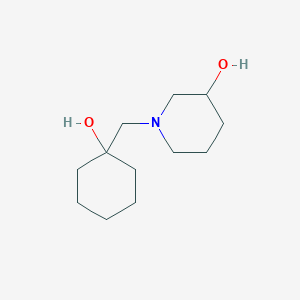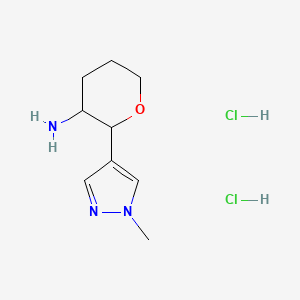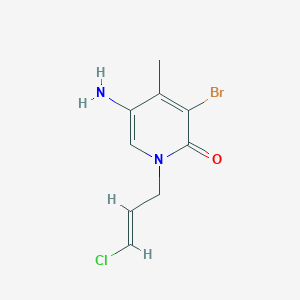
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C8H8BrClN2O This compound is notable for its unique structure, which includes a pyridinone ring substituted with amino, bromo, chloropropenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one: This compound is structurally similar but lacks the methyl group at the 4-position.
3-Bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the amino group at the 5-position.
5-Amino-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the bromo group at the 3-position.
Uniqueness
The presence of both amino and bromo groups, along with the chloropropenyl and methyl substituents, makes 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one unique. These functional groups provide a range of chemical reactivity and potential biological activity that can be leveraged in various research applications.
Propiedades
Fórmula molecular |
C9H10BrClN2O |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-[(E)-3-chloroprop-2-enyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h2-3,5H,4,12H2,1H3/b3-2+ |
Clave InChI |
MSYNGALOTSPIEZ-NSCUHMNNSA-N |
SMILES isomérico |
CC1=C(C(=O)N(C=C1N)C/C=C/Cl)Br |
SMILES canónico |
CC1=C(C(=O)N(C=C1N)CC=CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
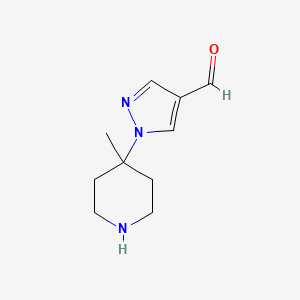
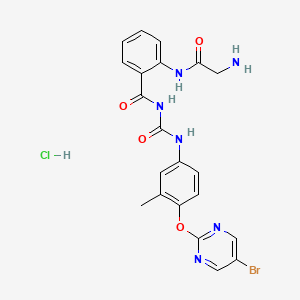
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)

